molecular formula C9H14N2O2 B15254511 1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid

1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15254511
M. Wt: 182.22 g/mol
InChI Key: IIXYEMFVCKCHCY-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a unique structure that includes a 3-methylbutan-2-yl group attached to the imidazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the production of a wide range of imidazole derivatives. Industrial production methods often involve the use of high-throughput parallel synthesis techniques to generate large libraries of compounds for drug discovery .

Chemical Reactions Analysis

1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

    Cyclization: Cyclization reactions can be performed to create more complex ring structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit glucan synthase, which is involved in the formation of fungal cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the fungal cells.

Comparison with Similar Compounds

1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)7(3)11-4-8(9(12)13)10-5-11/h4-7H,1-3H3,(H,12,13)

InChI Key

IIXYEMFVCKCHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=C(N=C1)C(=O)O

Origin of Product

United States

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